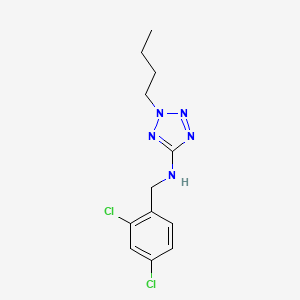
2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzylamine with butyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-amine
- 2-butyl-N-(2,4-dichlorophenyl)-2H-tetrazol-5-amine
- 2-butyl-N-(2,4-dichlorobenzyl)-2H-tetrazol-5-thiol
Uniqueness
This compound is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H15Cl2N5 |
|---|---|
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
2-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H15Cl2N5/c1-2-3-6-19-17-12(16-18-19)15-8-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
InChI-Schlüssel |
WJDYRJSBTKJVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1N=C(N=N1)NCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11298619.png)
![N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11298627.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11298629.png)
![5-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11298633.png)
![3,5,9-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11298635.png)

![N-(4-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B11298641.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298646.png)
![N-(3-chlorophenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11298649.png)
![2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B11298655.png)
![4-chloro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11298672.png)
![6-ethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11298677.png)
![N-(2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11298679.png)
![4-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11298693.png)
